3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde
Brand Name: Vulcanchem
CAS No.: 159709-36-1
VCID: VC20939873
InChI: InChI=1S/C9H8OS2/c1-5-4-11-9-8(5)6(2)7(3-10)12-9/h3-4H,1-2H3
SMILES: CC1=CSC2=C1C(=C(S2)C=O)C
Molecular Formula: C9H8OS2
Molecular Weight: 196.3 g/mol

3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde

CAS No.: 159709-36-1

Cat. No.: VC20939873

Molecular Formula: C9H8OS2

Molecular Weight: 196.3 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde - 159709-36-1

Specification

CAS No. 159709-36-1
Molecular Formula C9H8OS2
Molecular Weight 196.3 g/mol
IUPAC Name 3,4-dimethylthieno[2,3-b]thiophene-5-carbaldehyde
Standard InChI InChI=1S/C9H8OS2/c1-5-4-11-9-8(5)6(2)7(3-10)12-9/h3-4H,1-2H3
Standard InChI Key WEAXSPMHCXWYPF-UHFFFAOYSA-N
SMILES CC1=CSC2=C1C(=C(S2)C=O)C
Canonical SMILES CC1=CSC2=C1C(=C(S2)C=O)C

Introduction

Physical and Chemical Properties

3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde (CAS No. 159709-36-1) is characterized by a molecular formula of C9H8OS2 and a molecular weight of 196.29 g/mol . It typically appears as a yellow solid with a melting point of 147-149°C . The compound possesses a distinct chemical structure featuring a thieno[2,3-b]thiophene core with methyl groups at positions 3 and 4 and an aldehyde functional group at position 2.
Its structure can be represented by the following identifiers:

  • IUPAC Name: 3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde

  • InChI Key: WEAXSPMHCXWYPF-UHFFFAOYSA-N

  • Canonical SMILES: CC1=CSC2=C1C(=C(S2)C=O)C
    The compound's physical properties are summarized in Table 1:
    |Property|Value|
    |--|--|
    |Molecular Formula|C9H8OS2|
    |Molecular Weight|196.29 g/mol|
    |Physical Appearance|Yellow solid|
    |Melting Point|147-149°C|
    |Solubility|Insoluble in water, soluble in polar aprotic solvents (e.g., DMSO, THF)|
    |Color|Yellow|
    The electron-rich thiophene rings in the structure enhance the compound's reactivity, particularly in nucleophilic additions and cyclocondensation reactions, which contributes to its versatility in organic synthesis .

Synthesis Methods

The synthesis of 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde typically involves a multi-step process. While several methods have been reported in scientific literature, the primary approaches involve cyclization reactions to form the thieno[2,3-b]thiophene core.
A common synthetic route begins with commercially available starting materials such as 3,4-dimethylthiophene and thiophene-2-carbaldehyde, followed by a cyclization reaction to form the thieno[2,3-b]thiophene core structure. The precursor 3,4-Dimethylthieno[2,3-b]thiophene can be synthesized using a one-step method involving thieno[2,3-b]thiophene, nitromethane, potassium tert-butoxide, and rhodium-on-charcoal catalyst .
The detailed synthesis procedure for 3,4-dimethylthieno[2,3-b]thiophene, the direct precursor to the aldehyde, involves:

  • Mixing thieno[2,3-b]thiophene, nitromethane, potassium tert-butoxide, and 5% rhodium-carbon catalyst

  • Purging the mixture with argon

  • Heating to 150°C under pressure (8 atmospheres)

  • Allowing the reaction to proceed for 25 hours

  • Recovering the solid rhodium carbon by filtration

  • Washing the filtrate with water

  • Concentrating by distillation to obtain the final product with a reported yield of 99.2%
    The formylation to introduce the aldehyde group at position 2 can be accomplished using Vilsmeier-Haack conditions, employing DMF and POCl3.

Chemical Reactivity

3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde demonstrates considerable reactivity, particularly through its aldehyde functional group and the electron-rich thieno[2,3-b]thiophene core. The compound participates in various chemical transformations:

Oxidation Reactions

The aldehyde group can undergo oxidation to form the corresponding carboxylic acid (3,4-Dimethylthieno[2,3-B]Thiophene-2-Carboxylic Acid) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Reduction Reactions

The aldehyde group can be readily reduced to form the corresponding alcohol (3,4-Dimethylthieno[2,3-B]Thiophene-2-Methanol) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Substitution Reactions

The compound can undergo electrophilic substitution reactions, particularly at positions adjacent to the sulfur atoms in the thieno[2,3-B]thiophene core. Common electrophiles include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) .

Condensation Reactions

Reaction TypeReagentsConditionsMajor Products
OxidationKMnO4, CrO3Acidic medium3,4-Dimethylthieno[2,3-B]Thiophene-2-Carboxylic Acid
ReductionNaBH4, LiAlH4In methanol or THF3,4-Dimethylthieno[2,3-B]Thiophene-2-Methanol
HalogenationBr2, NBSRoom temperatureBrominated derivatives
CondensationHydrazinesEthanol, refluxHydrazone derivatives

Biological Activities

Research has demonstrated that 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde and its derivatives exhibit a range of biological activities, making it a compound of interest in pharmaceutical research.

Antimicrobial Activity

Studies have shown that derivatives of this compound demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown inhibitory effects against bacterial strains including Escherichia coli, Staphylococcus aureus, and Streptococcus agalactiae .
Table 3 presents the antimicrobial activity of selected derivatives:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AE. coli50 mg/mL
Derivative BS. aureus75 mg/mL
Derivative CS. agalactiae100 mg/mL

Antitumor Activity

In vitro studies suggest that certain derivatives can inhibit cancer cell proliferation, indicating potential as anticancer agents. The thieno[2,3-B]thiophene scaffold is recognized for its role in several anticancer drugs .

Antioxidant Activity

The compound's structure enables it to act as an antioxidant by scavenging free radicals, which is particularly relevant in diseases linked to oxidative stress .

Applications in Scientific Research

3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde has diverse applications in scientific research, particularly in the fields of medicinal chemistry and materials science.

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceutically active molecules. Its derivatives have been investigated for multiple therapeutic applications, including:

  • Development of novel antibiotics based on its antimicrobial properties

  • Design of anticancer agents leveraging the antitumor activity of the thieno[2,3-b]thiophene scaffold

  • Creation of antioxidant compounds for treating oxidative stress-related conditions

Materials Science

In materials science, the compound and its derivatives have been explored for applications in:

  • Organic semiconductors for electronic devices

  • Organic light-emitting diodes (OLEDs)

  • Organic solar cells, where the thieno[2,3-b]thiophene core contributes favorable electronic properties

Fluorescent Probes and Sensors

Due to its reactive aldehyde group and electron-rich core, the compound is utilized in creating fluorescent probes for biological imaging and sensing applications. Research on donor-acceptor systems containing thieno[2,3-b]thiophene has revealed that modifications can significantly affect their photophysical properties .

Comparison with Related Compounds

3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde shares structural similarities with other thieno[2,3-b]thiophene derivatives, but its specific substitution pattern gives it unique properties.

Comparison with 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde

5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde (CAS: 175202-64-9) differs from the title compound by the presence of a bromine atom at position 5. This modification affects its reactivity and potential applications:

  • The bromine substituent increases the molecular weight to 275.19 g/mol

  • It provides a site for further functionalization through metal-catalyzed cross-coupling reactions

  • The bromine substitution may improve electrophilic aromatic substitution but reduces solubility in polar solvents

Comparison with Thieno[3,2-b]thiophene-2-carbaldehyde

Thieno[3,2-b]thiophene-2-carbaldehyde features an altered ring fusion pattern compared to the title compound. This structural difference:

  • Reduces conjugation efficiency, impacting semiconductor properties

  • Alters the electronic distribution within the molecule

  • Changes the reactivity pattern in various chemical transformations Table 4 compares key properties of these related compounds: |Compound|Molecular Formula|Molecular Weight (g/mol)|Key Structural Difference| |--|--|--|--| |3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde|C9H8OS2|196.29|Reference compound| |5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde|C9H7BrOS2|275.19|Bromine at position 5| |Thieno[3,2-b]thiophene-2-carbaldehyde|C7H4OS2|168.24|Altered ring fusion (3,2-b vs. 2,3-b)|

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